molecular formula C8H11N5O2 B2528485 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2060062-51-1

2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2528485
CAS No.: 2060062-51-1
M. Wt: 209.209
InChI Key: YXJRTGSGHXCSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Heterocyclic System Significance

2-Amino-5-(ethoxymethyl)-4H,7H-triazolo[1,5-a]pyrimidin-7-one belongs to the heterocyclic compound class known as triazolopyrimidines, which are characterized by the fusion of triazole and pyrimidine ring systems. The compound's classification within the triazolo[1,5-a]pyrimidine subfamily indicates the specific connectivity pattern between the constituent heterocycles. The heterocyclic system significance stems from the fundamental properties of both parent ring systems, where triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms, while pyrimidines are six-membered aromatic rings with nitrogen atoms at positions 1 and 3.

The significance of this heterocyclic system extends beyond simple structural considerations, as the triazolo[1,5-a]pyrimidine framework is isoelectronic with purine bases, making it a valuable scaffold for medicinal chemistry applications. This isoelectronic relationship allows triazolopyrimidine derivatives to potentially serve as purine surrogates in biological systems, opening avenues for drug design and development. The compound's specific substitution pattern, featuring an amino group at the 2-position and an ethoxymethyl group at the 5-position, contributes to its unique chemical and potentially biological properties.

Property Value Reference
Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
Chemical Abstracts Service Number 2060062-51-1
InChI Key YXJRTGSGHXCSMT-UHFFFAOYSA-N

The heterocyclic system's significance is further enhanced by the documented biological activities of related triazolopyrimidine compounds. Research has shown that triazolopyrimidine derivatives exhibit antiproliferative activity, anti-viral properties, and potential applications in treating neurodegenerative diseases. The specific substitution pattern of 2-amino-5-(ethoxymethyl)-4H,7H-triazolo[1,5-a]pyrimidin-7-one positions it within a class of compounds that have demonstrated promising therapeutic potential across various medical applications.

Structural Relationship to triazolo[1,5-a]pyrimidine Derivatives

The structural relationship of 2-amino-5-(ethoxymethyl)-4H,7H-triazolo[1,5-a]pyrimidin-7-one to other triazolo[1,5-a]pyrimidine derivatives reveals important insights into the scaffold's versatility and potential for structural modification. The compound shares the core bicyclic framework with other members of this family, including the parent triazolo[1,5-a]pyrimidin-7-one structure, which has the molecular formula C5H4N4O and molecular weight of 136.11 g/mol. The ethoxymethyl substitution at the 5-position and amino group at the 2-position represent specific modifications that distinguish this compound from simpler derivatives.

Comparison with related compounds in the triazolopyrimidine family demonstrates the importance of substitution patterns in determining chemical properties. For instance, 2-(hydroxymethyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-one, with molecular formula C7H8N4O2 and molecular weight 180.16 g/mol, represents a structurally similar compound with different substituents. The replacement of the hydroxymethyl group with an ethoxymethyl group and the methyl group with an amino group in the target compound illustrates the systematic approach to structural modification within this chemical family.

Compound Molecular Formula Molecular Weight Key Substituents
2-Amino-5-(ethoxymethyl)-4H,7H-triazolo[1,5-a]pyrimidin-7-one C8H11N5O2 209.21 g/mol 2-amino, 5-ethoxymethyl
Triazolo[1,5-a]pyrimidin-7-one (parent) C5H4N4O 136.11 g/mol unsubstituted
2-(Hydroxymethyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-one C7H8N4O2 180.16 g/mol 2-hydroxymethyl, 5-methyl

The structural relationship extends to the three-dimensional conformational aspects of these compounds. The planar nature of the triazolopyrimidine core, combined with the flexibility introduced by substituents such as the ethoxymethyl group, allows for diverse spatial arrangements that can influence molecular interactions and biological activity. The amino group at the 2-position provides a hydrogen bond donor capability, while the ethoxymethyl substituent at the 5-position introduces both steric bulk and additional functional group diversity.

Recent research has highlighted the importance of substituent effects in triazolopyrimidine derivatives, particularly in the context of biological activity. Studies have shown that modifications to the triazolopyrimidine core can significantly impact pharmacological properties, with specific substitution patterns being crucial for optimal activity. The structural relationship between 2-amino-5-(ethoxymethyl)-4H,7H-triazolo[1,5-a]pyrimidin-7-one and other derivatives thus provides a framework for understanding structure-activity relationships within this important class of heterocyclic compounds.

Historical Context in Triazolopyrimidine Research

The historical development of triazolopyrimidine research provides essential context for understanding the significance of 2-amino-5-(ethoxymethyl)-4H,7H-triazolo[1,5-a]pyrimidin-7-one within this chemical family. The triazolopyrimidine heterocycle was first reported in 1909 by Bulow and Haas, marking the beginning of systematic investigation into this class of bicyclic compounds. This early discovery laid the foundation for subsequent research that would eventually lead to the development of numerous biologically active derivatives, including the compound under investigation.

The evolution of triazolopyrimidine research can be traced through several key historical milestones. In 1945, Robin and colleagues published one of the first comprehensive reports on triazolopyrimidine synthesis, demonstrating the annulation of triazole rings with 1,2-diaminopyrimidine. This work established fundamental synthetic methodologies that would be refined and expanded over subsequent decades. The systematic study of these compounds gained momentum as researchers recognized their potential as purine analogs and their diverse biological activities.

The historical significance of triazolopyrimidine research is exemplified by the development of clinically relevant compounds such as Trapidil, a platelet-derived growth factor antagonist that has been marketed in Japan and other countries for treating ischemic coronary heart, liver, and kidney diseases. This clinical success validated the therapeutic potential of the triazolopyrimidine scaffold and encouraged further research into related derivatives. The development of Trapidil demonstrated that triazolopyrimidine compounds could be successfully translated from laboratory research to clinical applications.

Historical Milestone Year Significance
First triazolopyrimidine report 1909 Initial discovery by Bulow and Haas
Systematic synthesis methods 1945 Robin et al. annulation techniques
Clinical development 1980s-1990s Trapidil development and approval
Modern drug design applications 2000s-present Diverse therapeutic targets

The modern era of triazolopyrimidine research has been characterized by increasingly sophisticated approaches to drug design and synthesis. Advances in computational chemistry, structural biology, and synthetic methodology have enabled researchers to design triazolopyrimidine derivatives with improved selectivity and potency for specific biological targets. The historical progression from serendipitous discovery to rational drug design illustrates the maturation of triazolopyrimidine research as a field.

Contemporary research has revealed that triazolopyrimidine derivatives can serve multiple roles in medicinal chemistry, functioning not only as purine surrogates but also as bioisosteres for carboxylic acid functional groups and N-acetyl fragments of epsilon-N-acetylated lysine. This versatility has expanded the scope of triazolopyrimidine applications beyond traditional nucleoside analog development to include diverse therapeutic areas such as cancer chemotherapy, neurodegenerative diseases, and infectious diseases. The historical context thus provides a foundation for appreciating the significance of specific derivatives like 2-amino-5-(ethoxymethyl)-4H,7H-triazolo[1,5-a]pyrimidin-7-one within the broader landscape of triazolopyrimidine research.

Properties

IUPAC Name

2-amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-2-15-4-5-3-6(14)13-8(10-5)11-7(9)12-13/h3H,2,4H2,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJRTGSGHXCSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)N2C(=N1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060062-51-1
Record name 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of ethoxymethyl-substituted triazole derivatives under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as a tool for probing biological pathways and understanding disease mechanisms.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing new products and technologies.

Mechanism of Action

The mechanism by which 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Synthesis Method Biological Activity Key Findings Reference
Target Compound 2-amino, 5-(ethoxymethyl) Not explicitly detailed (docking study) SARS-CoV-2 Mpro inhibition Predicted binding affinity via molecular docking; ethoxymethyl enhances solubility vs. chloromethyl analogs
5-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (12) 5-amino Cyclocondensation of aminoguanidine and alkyl cyanoacetate Not specified Base structure for further derivatization
5-(Chloromethyl)-2-phenyl-triazolo[1,5-a]pyrimidin-7-one 5-chloromethyl, 2-phenyl Reported procedures FABP4 inhibition (IC50 = 28 µM) Chloromethyl group increases lipophilicity but may raise toxicity concerns
5-Ethyl-2-methoxy-triazolo[1,5-a]pyrimidin-7-one 5-ethyl, 2-methoxy Multi-component synthesis Not reported Ethyl group enhances metabolic stability; methoxy reduces polarity
2-Amino-5-(methoxymethyl)-triazolo[1,5-a]pyrimidin-7-one 2-amino, 5-methoxymethyl Commercial synthesis (discontinued) Not specified Shorter chain (methoxymethyl) reduces lipophilicity vs. ethoxymethyl
Cu(II)/Co(II) complexes with 5-methyl-triazolo[1,5-a]pyrimidin-7-one 5-methyl Metal coordination Antileishmanial (IC50 = 20–24 µM) Methyl substituent supports metal complexation; moderate activity vs. Leishmania spp.

Structure-Activity Relationships (SAR)

  • Substituent Size and Polarity: Ethoxymethyl (Target): Balances solubility and membrane permeability, ideal for systemic drugs. Chloromethyl (FABP4 inhibitor): High lipophilicity enhances target binding but may increase off-target effects .
  • Electron-Withdrawing Groups : Trifluoromethylphenyl substituents (e.g., 5-methyl-N-[4-(trifluoromethyl)phenyl]... ) improve metabolic stability but may reduce aqueous solubility .

Biological Activity

2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C8_8H11_{11}N5_5O2_2
Molecular Weight 209.21 g/mol
IUPAC Name This compound
PubChem CID 125454397
Appearance Powder

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study focusing on various triazolo-pyrimidine derivatives demonstrated that these compounds can significantly reduce the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Specifically, compounds with similar structures were tested against human adenocarcinoma cell lines, showing effective reduction in tumor growth in xenograft models .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer progression. For instance, it has been noted that certain derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes associated with cancer. The inhibition of COX-2 has been linked to reduced levels of prostaglandin E2 (PGE2), a mediator that promotes tumor growth and metastasis .

Pharmacological Studies

In vitro studies have shown that this compound can effectively reduce PGE2 levels in human cancer cell lines. The compound's EC50 values suggest a potent cellular activity profile, with some analogs demonstrating an IC50 for COX-2 inhibition greater than 5 μM, indicating selectivity towards cancerous cells without significant toxicity to normal cells .

Study on Antitumor Activity

A specific case study involved the administration of this compound in a mouse model bearing human colon adenocarcinoma cells. The results indicated a substantial reduction in tumor size compared to control groups. The treatment regimen involved dosing at 200 mg/kg over five days, leading to a tumor/control (T/C) ratio of 61%, highlighting its potential as an effective anticancer agent .

Inhibition of Inflammatory Pathways

Another study evaluated the impact of the compound on inflammatory pathways relevant to cancer progression. It was found that treatment with derivatives resulted in significant inhibition of COX-2 activity and subsequent PGE2 production. This suggests that targeting inflammatory mediators could be a viable strategy in cancer therapy using triazolo-pyrimidine derivatives like this compound .

Q & A

Basic Synthesis and Characterization

Q1.1: What are the standard synthetic protocols for 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how can reaction conditions be optimized? Answer: The compound is synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted 1,3-diketones or enones. A typical protocol involves:

  • Step 1: Reacting 3,5-diamino-1,2,4-triazole with ethyl 3-ethoxy-2-(ethoxymethyl)acrylate under reflux in ethanol/water (1:1 v/v) .
  • Step 2: Catalyzing the reaction with TMDP (tetramethylenediamine phosphate) to enhance yield (70–85%) and purity .
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 6–8 hours).
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q1.2: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in tautomeric forms? Answer:

  • Primary Techniques:
    • NMR: 1H^1H and 13C^{13}C NMR confirm the triazole-pyrimidine fused core. Ethoxymethyl protons appear as a triplet at δ 1.2–1.4 ppm (CH2_2CH3_3) and a quartet at δ 3.4–3.6 ppm (OCH2_2) .
    • X-ray Crystallography: Resolves tautomerism (e.g., 4H vs. 7H forms) by identifying hydrogen bonding patterns .
  • Ambiguity Resolution: IR spectroscopy detects N-H stretches (3200–3400 cm1^{-1}) to distinguish amino groups from tautomeric shifts .

Biological Activity Profiling

Q2.1: What in vitro assays are recommended for initial screening of antiviral or anticancer activity? Answer:

  • Antiviral:
    • Influenza A (H1N1): PA-PB1 heterodimerization inhibition assay (IC50_{50} values <10 µM indicate potential) .
    • HIV-1: Reverse transcriptase inhibition using a template-primer system .
  • Anticancer:
    • MTT Assay: Test against MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cell lines. EC50_{50} values <20 µM warrant further study .

Q2.2: How do substituents (e.g., ethoxymethyl vs. methoxymethyl) influence bioactivity? Answer:

SubstituentPositionKey EffectExample Activity
Ethoxymethyl5Enhanced lipophilicity and metabolic stabilityAntiviral IC50_{50}: 8.2 µM
Methoxymethyl5Higher solubility, reduced potencyAntiviral IC50_{50}: 12.7 µM
Benzylsulfanyl2Increased enzyme binding affinityAnticancer EC50_{50}: 15.3 µM

Ethoxymethyl improves target engagement in hydrophobic binding pockets (e.g., viral polymerases) .

Advanced Mechanistic Studies

Q3.1: How can molecular docking elucidate the compound’s mechanism of action against viral targets? Answer:

  • Protocol:
    • Target Selection: Use crystallized structures (e.g., influenza PA-PB1, PDB ID: 3CM8).
    • Docking Software: AutoDock Vina or Schrödinger Glide with OPLS4 force field.
    • Key Interactions: Hydrogen bonds with Arg124 (PA subunit) and π-π stacking with Phe325 .
  • Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50_{50} data .

Q3.2: How should researchers address contradictions in reported IC50_{50} values across studies? Answer:

  • Potential Causes:
    • Assay variability (e.g., cell line passage number, serum concentration).
    • Compound purity (validate via HPLC >98% purity) .
  • Resolution Strategies:
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
    • Standardize protocols (e.g., ATP concentration in kinase assays) .

Structure-Activity Relationship (SAR) Optimization

Q4.1: What substituent modifications enhance selectivity for kinase targets (e.g., CDK2)? Answer:

  • Effective Modifications:
    • 5-Ethoxymethyl: Increases hydrophobic interactions with CDK2’s allosteric pocket (Kd_d: 0.45 µM) .
    • 2-Amino Group: Forms hydrogen bonds with Glu81 and Leu83 .
  • SAR Table:
DerivativeModificationCDK2 Inhibition (IC50_{50})
Parent CompoundNone2.1 µM
5-MethoxymethylReduced lipophilicity5.8 µM
2-MethylSteric hindrance>10 µM

Data Reproducibility and Experimental Design

Q5.1: What steps ensure reproducibility in synthesizing derivatives with consistent bioactivity? Answer:

  • Critical Parameters:
    • Solvent Purity: Use anhydrous ethanol (H2_2O <0.01%) to prevent side reactions .
    • Catalyst Batch: TMDP from a single supplier (e.g., Merck) to avoid variability .
  • QC Checklist:
    • NMR integration ratios (e.g., ethoxymethyl protons: 3:2:2).
    • HPLC retention time ±0.1 minutes .

Q5.2: How to design a high-throughput screening (HTS) workflow for triazolopyrimidine analogs? Answer:

  • Workflow:
    • Library Design: Focus on 5-position substitutions (ethoxymethyl, benzyl, halogen).
    • Automated Synthesis: Use parallel reactors (e.g., Chemspeed Accelerator SLT-100).
    • Assay Integration: Pair MTT cytotoxicity with fluorescence polarization for target engagement .
  • Data Analysis:
    • Apply Z’-factor >0.5 to validate assay robustness.
    • Use PCA (principal component analysis) to cluster active analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.